N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-11-14-8-9-18-19(10-14)31-13-30-18)12-32-23-27-26-22(33-23)25-21(29)17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDJKSIXHGMZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Coupling reactions: The benzo[d][1,3]dioxole derivative is coupled with the thiadiazole intermediate using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final assembly: The naphthamide core is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole ring demonstrate moderate to significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger . The inclusion of the benzo[d][1,3]dioxole moiety may enhance these effects due to its electron-donating characteristics.
Anticonvulsant Properties
The compound's structural similarities with known anticonvulsants suggest potential efficacy in seizure disorders. Research involving related thiadiazole derivatives has demonstrated protective effects in animal models against chemically induced seizures . These findings warrant further investigation into the anticonvulsant potential of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide).
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit tumor cell proliferation has been reported in various studies. For instance, certain thiadiazole-based compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapy.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Coupling Reactions : The thiadiazole can be coupled with naphthalene derivatives using coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide).
- Final Modifications : The introduction of the benzo[d][1,3]dioxole moiety can be accomplished through nucleophilic substitution reactions involving appropriate precursors.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticonvulsant Activity
In another study focused on anticonvulsant screening using the pentylenetetrazole model in rats, several thiadiazole derivatives were tested for their protective effects against seizures. Compounds structurally related to this compound showed promising results with significant seizure protection .
Mechanism of Action
The mechanism of action of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzodioxole group in the target compound may improve metabolic stability compared to ethylthio () or chlorophenyl () analogs.
Pharmacokinetic Considerations
- Metabolic Stability : Thioether linkages (as in and ) resist hydrolysis better than ester or amide bonds, favoring prolonged activity .
Q & A
Q. What are the established synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiadiazole precursors. Key steps include:
- Thioether bond formation : Reaction of a thiol-containing intermediate (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with chloroacetamide derivatives under reflux in dry acetone with anhydrous K₂CO₃ .
- Amide coupling : Use of coupling agents (e.g., chloroacetyl chloride) in solvents like dioxane or DMF, with triethylamine as a base .
- Optimization parameters : Temperature (reflux conditions), solvent polarity (DMF for polar intermediates), and reaction time (3–4 hours for completion). Post-synthesis purification via recrystallization (ethanol or ethanol-DMF mixtures) is critical .
Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic ring integration (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 458.5 g/mol for analogues) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O stretch at ~1650 cm⁻¹) and thioamide (C-S stretch at ~650 cm⁻¹) .
- HPLC : Monitors reaction progress and ensures >95% purity .
Q. What initial biological screening approaches are recommended to assess potential bioactivity?
- In vitro cytotoxicity assays : Use cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values, with comparisons to controls like doxorubicin .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Target kinases or proteases via fluorometric/colorimetric assays to identify inhibitory activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in cytotoxicity assays?
- Comparative experimental design : Standardize assay conditions (cell passage number, incubation time, solvent controls) to minimize variability .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups like -Cl or -CF₃) with activity trends .
- Validation assays : Replicate studies using orthogonal methods (e.g., apoptosis markers like Annexin V alongside cytotoxicity data) .
Q. What strategies enhance selectivity for target proteins while minimizing off-target interactions?
- Molecular docking simulations : Identify key binding residues (e.g., hydrophobic pockets in kinases) to guide substituent modifications .
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to assess off-target binding .
- Isosteric replacements : Replace thiadiazole with oxadiazole or modify the naphthamide group to alter steric/electronic profiles .
Q. How can computational methods elucidate reaction mechanisms or biological interactions?
- Density Functional Theory (DFT) : Model reaction pathways (e.g., thioether bond formation) to identify rate-limiting steps .
- Molecular Dynamics (MD) simulations : Study ligand-protein binding stability over time, focusing on hydrogen bonding and π-π interactions .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) for target engagement .
Methodological Considerations
Q. How should researchers approach stability studies under varying pH and oxidative conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze in strong bases .
- Oxidative stress testing : Expose to H₂O₂ or tert-butyl hydroperoxide and assess structural integrity via MS .
Q. What steps are critical for scaling up synthesis without compromising yield?
- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Catalyst optimization : Use immobilized catalysts (e.g., polymer-supported K₂CO₃) for easier separation .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
